molecular formula C10H7Cl3N2 B2916120 1-(Chloromethyl)-4-(2,4-dichlorophenyl)imidazole CAS No. 1260777-98-7

1-(Chloromethyl)-4-(2,4-dichlorophenyl)imidazole

Cat. No.: B2916120
CAS No.: 1260777-98-7
M. Wt: 261.53
InChI Key: NVBCPXHKLXQLFY-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-4-(2,4-dichlorophenyl)imidazole is a chemical compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure This particular compound is characterized by the presence of a chloromethyl group and a dichlorophenyl group attached to the imidazole ring

Preparation Methods

The synthesis of 1-(Chloromethyl)-4-(2,4-dichlorophenyl)imidazole typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2,4-dichlorophenyl imidazole.

    Chloromethylation: The imidazole compound is then subjected to chloromethylation using chloromethyl methyl ether or other chloromethylating agents under acidic conditions.

    Reaction Conditions: The reaction is usually carried out in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride to facilitate the chloromethylation process.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(Chloromethyl)-4-(2,4-dichlorophenyl)imidazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Reagents and Conditions: Common reagents used in these reactions include sodium hydride, potassium carbonate, and various organic solvents. The reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

    Major Products: The major products formed from these reactions depend on the nature of the nucleophile used. For example, reaction with an amine would yield an aminomethyl derivative.

Scientific Research Applications

1-(Chloromethyl)-4-(2,4-dichlorophenyl)imidazole has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.

    Industry: It is used in the production of specialty chemicals and as a building block for various industrial applications.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-4-(2,4-dichlorophenyl)imidazole involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors in biological systems, leading to inhibition or activation of specific pathways.

    Pathways Involved: The exact pathways involved depend on the specific application and target. For example, its antimicrobial activity may involve disruption of cell membrane integrity or inhibition of essential enzymes in microbial cells.

Comparison with Similar Compounds

1-(Chloromethyl)-4-(2,4-dichlorophenyl)imidazole can be compared with other similar compounds:

    Similar Compounds: Other imidazole derivatives such as 1-methylimidazole, 1-ethylimidazole, and 1-(2,4-dichlorophenyl)imidazole share structural similarities.

    Uniqueness: The presence of the chloromethyl and dichlorophenyl groups in this compound imparts unique chemical and biological properties, making it distinct from other imidazole derivatives.

    Comparison: Compared to other imidazole derivatives, this compound may exhibit enhanced reactivity in substitution reactions and potentially greater biological activity due to the presence of the electron-withdrawing chlorine atoms.

Properties

IUPAC Name

1-(chloromethyl)-4-(2,4-dichlorophenyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl3N2/c11-5-15-4-10(14-6-15)8-2-1-7(12)3-9(8)13/h1-4,6H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVBCPXHKLXQLFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=CN(C=N2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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